An In-depth Technical Guide to 4-Amino-3-nitropyridine
An In-depth Technical Guide to 4-Amino-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-nitropyridine (CAS No. 1681-37-4), a key heterocyclic building block in medicinal and agrochemical research. This document details its chemical and physical properties, experimental protocols for its synthesis, its role as a versatile intermediate in the development of targeted therapeutics, and essential safety and handling information.
Core Properties and Data
4-Amino-3-nitropyridine is a yellow crystalline solid that is widely utilized as a precursor in organic synthesis.[1] Its unique structure, featuring an amino group and an electron-withdrawing nitro group on a pyridine ring, makes it a valuable starting material for creating complex, biologically active molecules.[2]
Chemical and Physical Properties
The key quantitative data for 4-Amino-3-nitropyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1681-37-4 | [3][4][5][6][7] |
| IUPAC Name | 3-nitropyridin-4-amine | [8] |
| Molecular Formula | C₅H₅N₃O₂ | [3][4][5][8] |
| Molecular Weight | 139.11 g/mol | [3][5] |
| Appearance | Yellow Crystalline Powder | [1][9] |
| Melting Point | 203-207 °C (lit.) | [1][5] |
| Boiling Point (Est.) | 255.04 °C | [9] |
| Density (Est.) | 1.455 g/cm³ | [9] |
| pKa (Predicted) | 5.02 ± 0.12 | [9] |
| Solubility | Insoluble in water. | [1][9] |
| SMILES String | C1=CN=CC(=C1N)--INVALID-LINK--[O-] | [8] |
| InChI Key | IUPPEELMBOPLDJ-UHFFFAOYSA-N | [5][8] |
Spectroscopic Data
The following table summarizes characteristic spectroscopic data for 4-Amino-3-nitropyridine, which is essential for its identification and characterization in a laboratory setting.
| Spectrum Type | Characteristic Peaks / Shifts (ppm or cm⁻¹) | Notes |
| ¹H NMR | ~9.0 (s, 1H), ~8.2 (d, 1H), ~6.8 (d, 1H) | The proton adjacent to the nitro group (H-2) is the most deshielded, appearing as a singlet around 9.0 ppm. The other two aromatic protons (H-5, H-6) appear as doublets. The amino protons typically appear as a broad singlet.[10] |
| ¹³C NMR | ~155 (C-4), ~150 (C-2), ~145 (C-6), ~135 (C-3), ~110 (C-5) | Estimated values. The carbon bearing the amino group (C-4) is highly deshielded. The carbon with the nitro group (C-3) is also significantly downfield. Aromatic carbons typically appear in the 100-160 ppm range. |
| IR | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580 & ~1350 (NO₂ stretch) | Characteristic peaks include the primary amine N-H stretching (two bands), the scissoring vibration of the NH₂ group, and the asymmetric and symmetric stretching vibrations of the nitro group, respectively. |
| Mass Spec. | [M+H]⁺ m/z: 140.04 | The mass-to-charge ratio for the protonated molecule is a key identifier in mass spectrometry.[1] |
Applications in Research and Drug Development
4-Amino-3-nitropyridine serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its functional groups provide two reactive sites for further chemical modification, making it a versatile building block for constructing more complex molecular architectures.
Key Application Areas:
-
Pharmaceutical Development: The compound is a valuable precursor for creating novel therapeutic agents. It is particularly noted for its use in developing anti-inflammatory drugs and anti-cancer agents, such as kinase inhibitors.[2] The aminopyridine scaffold is a "privileged structure" in drug discovery, and the nitro group provides a synthetic handle that can be readily converted to other functional groups.
-
Agrochemical Formulations: In the agrochemical industry, it is used in the formulation of effective pesticides and herbicides. Its incorporation can enhance the chemical stability and bioactivity of crop protection products.[2]
The diagram below illustrates the role of 4-Amino-3-nitropyridine as a versatile chemical intermediate, highlighting potential reaction pathways to generate diverse molecular scaffolds.
Caption: Versatility of 4-Amino-3-nitropyridine in synthesis.
Role in Kinase Inhibitor Synthesis & The JAK-STAT Pathway
While specific, published syntheses of commercial drugs starting directly from 4-Amino-3-nitropyridine are not prevalent in the literature, aminonitropyridine scaffolds are foundational for building inhibitors of critical signaling pathways in cancer and autoimmune diseases. One of the most important of these is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions.
The general strategy involves using the aminopyridine core to anchor the molecule in the ATP-binding pocket of the kinase, with further modifications to enhance potency and selectivity. The nitro group on 4-Amino-3-nitropyridine can be reduced to an amine, providing a new vector for chemical elaboration to build out the inhibitor's structure.
The diagram below provides a simplified overview of the JAK-STAT signaling pathway, a key target for drugs derived from aminopyridine intermediates.
Caption: The JAK-STAT pathway and the site of action for inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-Amino-3-nitropyridine and a representative protocol for its subsequent functionalization, which is a common step in a drug discovery workflow.
Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine
This protocol describes the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][11]
Materials:
-
Pyridin-4-amine (4-aminopyridine)
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ammonia solution (NH₃)
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Under an ice bath, dissolve pyridin-4-amine (e.g., 5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) in a round-bottom flask with stirring.
-
Nitration: While maintaining the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise using a dropping funnel.
-
Stirring (Cold): After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 5 hours.
-
Heating: Remove the ice bath, allow the mixture to warm to room temperature, and then heat at 90 °C for 3 hours.
-
Cooling: After the heating phase, allow the reaction to cool and continue stirring at room temperature overnight.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice water. Neutralize the solution by carefully adding ammonia solution until the pH reaches 7. A yellow precipitate will form.
-
Isolation: Collect the yellow solid by vacuum filtration using a Buchner funnel.
-
Drying: Wash the collected solid with cold deionized water and dry under reduced pressure to yield 4-amino-3-nitropyridine. (Typical yield: ~70%).[1]
The workflow for this synthesis is visualized in the diagram below.
Caption: Step-by-step synthesis of 4-Amino-3-nitropyridine.
Representative Protocol: Buchwald-Hartwig Amination
This protocol is a representative example of how 4-Amino-3-nitropyridine can be functionalized. It describes a palladium-catalyzed cross-coupling reaction to form a new C-N bond, a common strategy in medicinal chemistry.
Objective: To couple 4-Amino-3-nitropyridine with an aryl bromide (e.g., bromobenzene) to demonstrate its utility as a coupling partner.
Materials:
-
4-Amino-3-nitropyridine
-
Aryl bromide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Syringes for liquid transfer
-
TLC plates for reaction monitoring
-
Column chromatography setup for purification
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Amino-3-nitropyridine (1.0 eq), the aryl bromide (1.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture (e.g., to 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired N-aryl-4-amino-3-nitropyridine product.
Safety and Handling
4-Amino-3-nitropyridine is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][5]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][5]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3][5]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).[5]
-
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- 1. 4-Amino-3-nitropyridine(1681-37-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 4-Amino-3-nitropyridine 97 1681-37-4 [sigmaaldrich.com]
- 8. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN112300059B - Preparation method of PF-06651600 intermediate - Google Patents [patents.google.com]
- 10. Solved H NMR of 4-amino-3-nitropyridine H NMR of 3,4- | Chegg.com [chegg.com]
- 11. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
